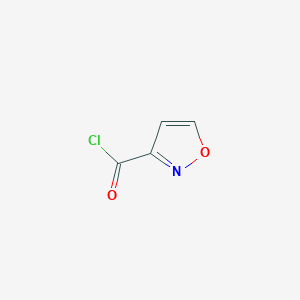![molecular formula C18H19NO5 B1311748 L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- CAS No. 86099-14-1](/img/structure/B1311748.png)
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
説明
“L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is a chemical compound . It has a molecular formula of C18H19NO5 and a molecular weight of 329.3 g/mol.
Synthesis Analysis
The synthesis of L-Tyrosine derivatives is typically catalyzed by enzymatic biocatalysts . Two main strategies have been developed for L-Tyrosine derivatization: chemical synthesis and biosynthesis . Chemical synthesis often requires extreme reaction conditions and can result in various toxic intermediates . On the other hand, biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach .Molecular Structure Analysis
The molecular formula of “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is C18H19NO5. The molecular weight is 329.3 g/mol. Other variants of this compound have different molecular formulas and weights, such as C24H22N2O7 with a molecular weight of 450.44 , and C22H28N4O5 with an average mass of 428.482 Da .Chemical Reactions Analysis
L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .Physical And Chemical Properties Analysis
The compound “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” has a predicted boiling point of 670.0±55.0 °C and a predicted density of 1.340±0.06 g/cm3 . Its pKa is predicted to be 9.74±0.15 .科学的研究の応用
Biocatalytic Derivatization
L-Tyrosine derivatives, such as L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid, have extensive applications across pharmaceutical, food, and cosmetics industries due to their derivatization. Recent advancements involve enzyme-catalyzed processes for L-tyrosine derivatization, offering a sustainable and efficient route for producing these valuable compounds (Xu Tan et al., 2020).
Polymer Synthesis
L-Tyrosine serves as a precursor for biodegradable polymers, like tyrosine-derived polycarbonates and polyarylates, through the use of desaminotyrosyl-tyrosine alkyl esters. These materials have garnered interest for their potential in medical applications, including drug delivery systems, due to their favorable cellular and in vivo responses (S. Bourke & J. Kohn, 2003).
Synthesis of L-Tyrosine Derivatives
The development of new L-tyrosine derivatives through chemical synthesis offers routes to various bioactive compounds. For instance, methods for the preparation of methyl N-tert-butoxycarbonyl-O-alkyl-L-tyrosinate demonstrate the versatility and commercial potential of L-tyrosine derivatization processes (Y. Dacheng, 2009).
Biotechnological Production
L-Tyrosine's biotechnological production from renewable feedstocks presents a sustainable alternative to chemical synthesis, aligning with the growing emphasis on green manufacturing processes. This approach not only minimizes environmental impact but also exploits microbial metabolism for efficient L-tyrosine production (T. Lütke-Eversloh, C. N. S. Santos, & G. Stephanopoulos, 2007).
Sensing and Detection Applications
The development of fluorescent sensors based on L-tyrosine derivatives for detecting hazardous substances, such as methyl parathion, showcases the potential of L-tyrosine in environmental monitoring and public safety. These sensors offer low detection limits and high specificity, underscoring the versatility of L-tyrosine derivatives in analytical applications (Juying Hou et al., 2015).
作用機序
Target of Action
It’s known that l-tyrosine, a crucial precursor for this compound, is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . These groups can undergo various derivatizations to produce chemicals widely employed in the pharmaceutical, food, and cosmetics industries .
Mode of Action
The α-amino group of l-tyrosine can undergo five different derivatizations, including deamination via l-amino acid deaminases (l-aads; ec 1432), elimination catalyzed by tyrosine ammonia lyase (TAL; EC 4315), and α-amino shifting by TAM or PAM .
Biochemical Pathways
The compound affects various biochemical pathways through the derivatization of the functional groups of L-Tyrosine. This process generates a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols, which are commonly applied in the feed, pharmaceutical, and fine chemical industries .
Result of Action
It’s known that the derivatization of l-tyrosine’s functional groups can produce various chemicals with wide applications in the pharmaceutical, food, and cosmetics industries .
Action Environment
It’s known that the production processes of l-tyrosine derivatives face various strategies and challenges, including the need for extreme reaction conditions such as high temperatures, multi-step procedures, and high-cost precursors .
生化学分析
Biochemical Properties
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- plays a significant role in biochemical reactions. It is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters are essential for communication between nerve cells and play a crucial role in regulating mood, cognition, and stress response . The compound interacts with enzymes such as tyrosine hydroxylase, which catalyzes the conversion of L-Tyrosine to L-DOPA, a precursor to dopamine . Additionally, it interacts with proteins involved in the synthesis of thyroid hormones and melanin .
Cellular Effects
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- influences various cellular processes. It affects cell signaling pathways by increasing the levels of neurotransmitters, which in turn modulate the activity of receptors and downstream signaling cascades . This compound also impacts gene expression by regulating the synthesis of proteins involved in neurotransmitter production and metabolism . Furthermore, it plays a role in cellular metabolism by serving as a precursor for the synthesis of catecholamines, which are involved in energy production and stress response .
Molecular Mechanism
The molecular mechanism of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- involves its conversion to L-DOPA by the enzyme tyrosine hydroxylase . L-DOPA is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase . Dopamine can be further converted to norepinephrine and epinephrine by the enzymes dopamine beta-hydroxylase and phenylethanolamine N-methyltransferase, respectively . These neurotransmitters bind to their respective receptors on the surface of target cells, initiating a cascade of intracellular signaling events that regulate various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- can have sustained effects on cellular function, including the regulation of neurotransmitter levels and gene expression . The compound may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function, improve mood, and increase stress resilience . At high doses, it can have toxic or adverse effects, including increased blood pressure, anxiety, and potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at higher doses .
Metabolic Pathways
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is involved in several metabolic pathways. It is primarily metabolized through the catecholamine synthesis pathway, where it is converted to L-DOPA, dopamine, norepinephrine, and epinephrine . The compound also interacts with enzymes such as tyrosine hydroxylase, aromatic L-amino acid decarboxylase, and dopamine beta-hydroxylase . These interactions influence metabolic flux and the levels of metabolites involved in neurotransmitter synthesis and energy production .
Transport and Distribution
Within cells and tissues, L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is transported and distributed through various mechanisms. It is taken up by cells via amino acid transporters and can be localized to specific cellular compartments where it is needed for neurotransmitter synthesis . The compound can also bind to transport proteins that facilitate its distribution within the body . Its localization and accumulation can be influenced by factors such as tissue type, metabolic activity, and the presence of other biomolecules .
Subcellular Localization
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is localized to specific subcellular compartments, including the cytoplasm and organelles involved in neurotransmitter synthesis . It can be targeted to these compartments through post-translational modifications and interactions with targeting signals . The compound’s activity and function can be influenced by its subcellular localization, as it needs to be in proximity to the enzymes and proteins involved in its metabolic pathways .
特性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-19(18(23)24-12-14-5-3-2-4-6-14)16(17(21)22)11-13-7-9-15(20)10-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCSQSVVHTYNRZ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433936 | |
| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86099-14-1 | |
| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)





![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)
![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)




